N'-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a complex organic compound that features a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation reaction between furan-2-carboxaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde derivatives: Compounds with similar furan ring structures.
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
Uniqueness
N’-[(1E)-1-(furan-2-yl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is unique due to the combination of both furan and pyrazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in compounds with only one of these rings.
Properties
Molecular Formula |
C13H16N4O3 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C13H16N4O3/c1-8-10(13(19)17-14-8)5-6-12(18)16-15-9(2)11-4-3-7-20-11/h3-4,7,10H,5-6H2,1-2H3,(H,16,18)(H,17,19)/b15-9+ |
InChI Key |
PSKSNRBXPZJROZ-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC=CO2 |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=CO2 |
Origin of Product |
United States |
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